Tivantinib, initially developed under the name ARQ 197, is a small-molecule kinase inhibitor with potential applications in cancer research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] While originally investigated as a highly selective inhibitor of the c-MET receptor tyrosine kinase, recent research has challenged this selectivity, highlighting its interaction with other targets like tubulin and glycogen synthase kinase 3 (GSK3). [, , , , , , , ]
Tivantinib was originally developed by ArQule, Inc., and has been classified as an antineoplastic agent. It falls under the category of receptor tyrosine kinase inhibitors, specifically targeting c-MET, which is implicated in tumorigenesis, metastasis, and resistance to therapies in various cancers .
The synthesis of tivantinib involves several key steps that utilize standard organic chemistry techniques. Although specific proprietary methods are not publicly disclosed in detail, the general approach typically includes:
The compound's solubility in dimethyl sulfoxide exceeds 10 mM, facilitating its use in biological assays .
The molecular formula of tivantinib is CHNO, with a molecular weight of approximately 334.42 g/mol. Its structure features a tricyclic aromatic system that is critical for its interaction with the c-MET receptor. The compound's three-dimensional conformation allows it to fit into the ATP-binding pocket of the MET kinase when in its inactive state .
Tivantinib's mechanism primarily involves inhibition of c-MET autophosphorylation, a critical step for its activation. The compound binds to the inactive form of c-MET, preventing phosphorylation by ATP. This inhibition leads to downstream effects on cell proliferation and survival pathways.
In vitro studies have demonstrated that tivantinib can induce apoptosis in various cancer cell lines through mechanisms independent of direct c-MET inhibition, suggesting additional pathways may be involved .
Tivantinib exerts its therapeutic effects primarily through:
Tivantinib has been investigated for various applications beyond its initial development for non-small cell lung cancer:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3